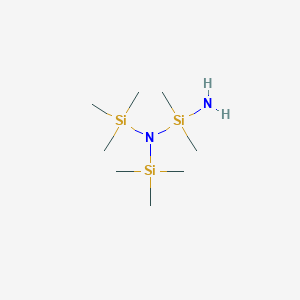
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C8H26N2Si3 It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
化学反応の分析
Types of Reactions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
科学的研究の応用
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins.
作用機序
The mechanism by which 1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which are of interest in both research and industrial applications.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)methanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)ethanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)propanamine
Uniqueness
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is unique due to its specific structure, which includes a silanediamine core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
17883-19-1 |
|---|---|
分子式 |
C8H26N2Si3 |
分子量 |
234.56 g/mol |
IUPAC名 |
[[[amino(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h9H2,1-8H3 |
InChIキー |
WQQNRCGNWRVYBY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
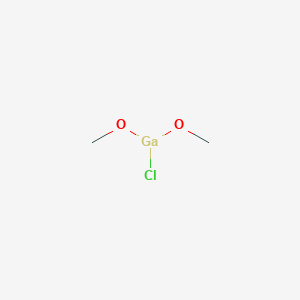
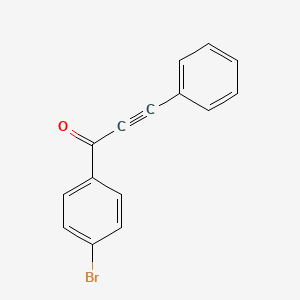
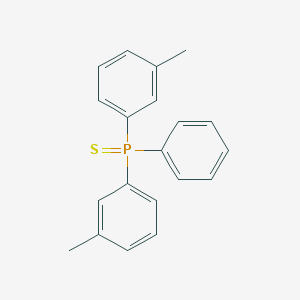
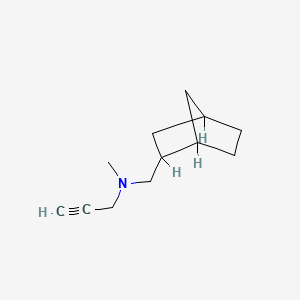
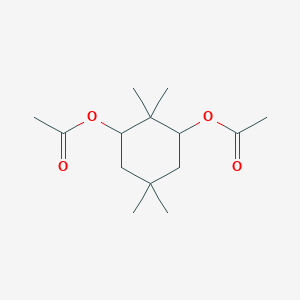
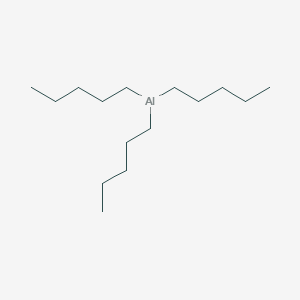
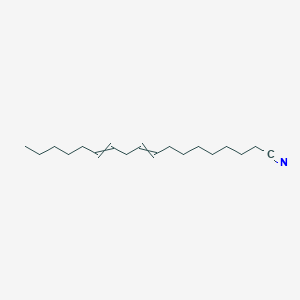
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)

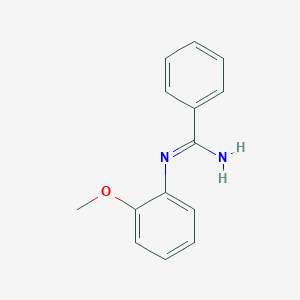
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
